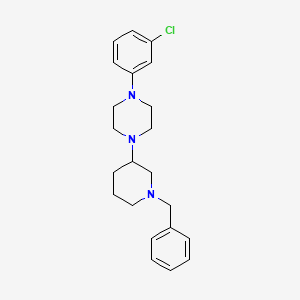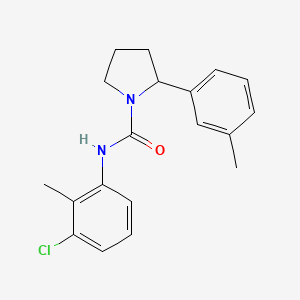![molecular formula C20H24N2O3 B6118081 (2,4-dimethoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6118081.png)
(2,4-dimethoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-dimethoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone, also known as DPM, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DPM is a member of the arylcyclohexylamine class of compounds, which are known to have a variety of biological activities.
作用機序
The mechanism of action of (2,4-dimethoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone is not fully understood, but it is thought to act as a non-competitive antagonist of the NMDA receptor. This means that it binds to a different site on the receptor than the neurotransmitter glutamate, which normally activates the receptor. By blocking the receptor's activity, (2,4-dimethoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone can modulate the effects of glutamate and other neurotransmitters, leading to changes in neuronal function.
Biochemical and Physiological Effects:
(2,4-dimethoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone has been shown to have a variety of biochemical and physiological effects. In animal studies, (2,4-dimethoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone has been shown to increase the release of dopamine and norepinephrine, which are neurotransmitters involved in mood regulation. Additionally, (2,4-dimethoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic benefits.
実験室実験の利点と制限
One of the main advantages of (2,4-dimethoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone for lab experiments is its high affinity for the NMDA receptor, which makes it a useful tool for studying the receptor's function. Additionally, (2,4-dimethoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone has been shown to be relatively stable and easy to synthesize, making it a convenient compound for research. However, one limitation of (2,4-dimethoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone is that it can be toxic at high doses, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on (2,4-dimethoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone. One area of interest is its potential use in treating psychiatric disorders, such as depression and anxiety. Additionally, (2,4-dimethoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone may have applications in studying other receptors and neurotransmitters involved in neuronal function. Finally, further research is needed to fully understand the mechanism of action of (2,4-dimethoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone and its potential side effects.
合成法
The synthesis of (2,4-dimethoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone involves a multi-step process that begins with the reaction of 2,4-dimethoxybenzaldehyde with piperidine to form 2,4-dimethoxyphenylpiperidin-3-ol. This intermediate is then reacted with pyridine-3-carboxaldehyde to form the final product, (2,4-dimethoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone. The synthesis of (2,4-dimethoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone has been optimized to produce high yields and purity, making it a useful compound for scientific research.
科学的研究の応用
(2,4-dimethoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone has been studied extensively for its potential applications in scientific research. One of the main areas of research has been its use as a ligand for the NMDA receptor, which is involved in learning and memory. (2,4-dimethoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone has been shown to have a high affinity for the NMDA receptor, making it a useful tool for studying the receptor's function. Additionally, (2,4-dimethoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone has been studied for its potential use in treating depression, anxiety, and other psychiatric disorders.
特性
IUPAC Name |
(2,4-dimethoxyphenyl)-[1-(pyridin-3-ylmethyl)piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-24-17-7-8-18(19(11-17)25-2)20(23)16-6-4-10-22(14-16)13-15-5-3-9-21-12-15/h3,5,7-9,11-12,16H,4,6,10,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMZJLUHQVDQPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2CCCN(C2)CC3=CN=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B6118001.png)


![3-({2-[(phenoxyacetyl)amino]benzoyl}amino)benzoic acid](/img/structure/B6118036.png)
![N-(4-{[2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B6118052.png)
![4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-6-chloro-2-(5-methyl-2-thienyl)quinoline](/img/structure/B6118057.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B6118059.png)

![2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B6118073.png)
![1-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B6118086.png)
![N,N-diisopropyl-4-oxo-2-pyridin-2-yl-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7(3H)-carboxamide](/img/structure/B6118090.png)
![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-propyl-N-(tetrahydro-2-furanylmethyl)-2-pyridinamine](/img/structure/B6118091.png)
![3-[(4-ethyl-1-piperazinyl)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6118106.png)
![3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-[(1R)-1-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B6118111.png)